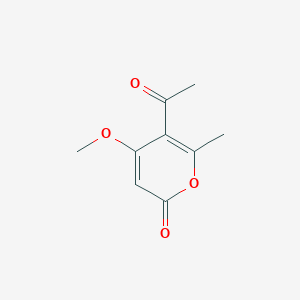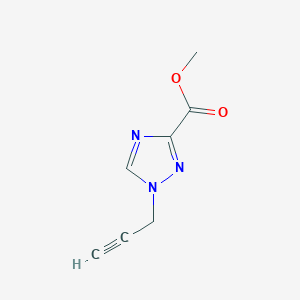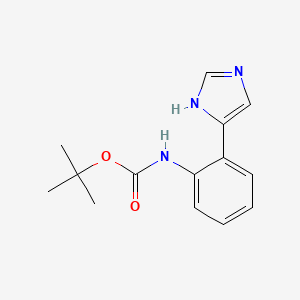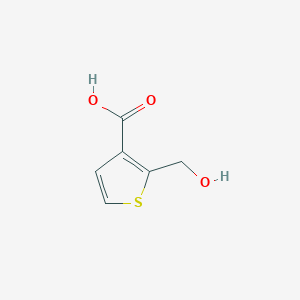
3-Thiophenecarboxylic acid, 2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(hydroxymethyl)thiophene-3-carboxylic acid, often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used for the industrial synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(carboxymethyl)thiophene-3-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)thiophene-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(hydroxymethyl)thiophene-3-methanol
- 2-(carboxymethyl)thiophene-3-carboxylic acid
- 2-(hydroxymethyl)furan-3-carboxylic acid
Uniqueness
2-(hydroxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring.
Propiedades
Número CAS |
25744-95-0 |
|---|---|
Fórmula molecular |
C6H6O3S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7H,3H2,(H,8,9) |
Clave InChI |
ZBLYLKPMGPWOCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


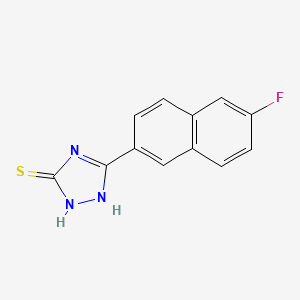

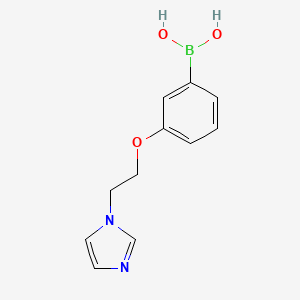
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)


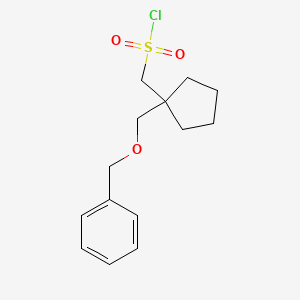
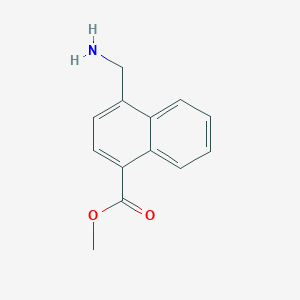
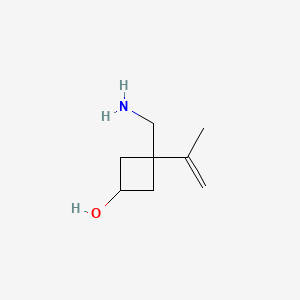
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
